CYP3A4 Mechanism-Based Inactivation Avoidance
In a head-to-head comparison of indole-based hematopoietic prostaglandin D synthase (H-PGDS) inhibitors, a 3-methyl-5-fluoroindole derivative (compound 171) exhibited potent target engagement with a PGD2 IC50 of 7 nM but functioned as a mechanism-based inactivator of CYP3A4, a major drug-metabolizing enzyme implicated in adverse drug-drug interactions. Replacement of this scaffold with a 4-trifluoromethylindole analog, which lacks the metabolically labile 3-methyl group, completely eliminated CYP3A4 inactivation while preserving nearly identical target potency with a PGD2 IC50 of 8 nM [1].
| Evidence Dimension | CYP3A4 mechanism-based inactivation liability vs. target PGD2 inhibitory potency retention |
|---|---|
| Target Compound Data | 4-Trifluoromethylindole analog: Failed to inactivate CYP3A4; PGD2 IC50 = 8 nM |
| Comparator Or Baseline | 3-Methyl-5-fluoroindole derivative (compound 171): Mechanism-based CYP3A4 inactivator; PGD2 IC50 = 7 nM |
| Quantified Difference | Equivalent target potency (Δ IC50 = 1 nM, within assay variability); CYP3A4 inactivation liability eliminated |
| Conditions | Recombinant CYP3A4 inactivation assay; PGD2 functional assay measuring cAMP production inhibition in platelet-rich plasma |
Why This Matters
For drug discovery programs, eliminating CYP3A4 inactivation liability while maintaining single-digit nanomolar potency reduces the risk of clinical drug-drug interactions and metabolic clearance issues, directly impacting candidate selection and downstream development costs.
- [1] Vaz, R. J., Li, Y., Chelliah, M., et al. (2018). Amelioration of mechanism-based inactivation of CYP3A4 by a H-PGDS inhibitor. Bioorganic & Medicinal Chemistry Letters, 28(16), 2787-2790. View Source
